(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Antibacterial MIC Staphylococcus aureus

(E)-3-(Furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide (CAS 2035035-97-1) is a structurally precise heterocyclic acrylamide. Its (E)-configuration, furan-2-yl β-substituent, pyridin-3-yl regioisomer at the imidazole 2-position, and ethylene linker collectively define a unique pharmacophore. In contrast to thiophene or phenyl analogs, this combination yields a smaller, electron-rich warhead geometry (~3.8 Å) for targeted covalent inhibition. With an MIC of 5 µg/mL against S. aureus and low-µM cytotoxicity across A549, HeLa, and MCF7 lines, it serves as a differentiated starting point for Gram-positive antibacterial (FabI) and oncology probe discovery. Procurement enables pairwise heteroaryl bioisostere comparisons with thiophene analogs (e.g., CAS 2035018-06-3).

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 2035035-97-1
Cat. No. B2906930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide
CAS2035035-97-1
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3
InChIInChI=1S/C17H16N4O2/c22-16(6-5-15-4-2-12-23-15)19-8-10-21-11-9-20-17(21)14-3-1-7-18-13-14/h1-7,9,11-13H,8,10H2,(H,19,22)/b6-5+
InChIKeyQOEYCAYNCRSWMT-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (E)-3-(Furan-2-yl)-N-(2-(2-(Pyridin-3-yl)-1H-Imidazol-1-yl)Ethyl)Acrylamide (CAS 2035035-97-1)


(E)-3-(Furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide (CAS 2035035-97-1) is a synthetic heterocyclic acrylamide with molecular formula C₁₇H₁₆N₄O₂ and molecular weight 308.34 g·mol⁻¹ . The compound features an (E)-configured acrylamide linker connecting a furan-2-yl moiety to an N-ethylimidazole tether bearing a pyridin-3-yl substituent at the imidazole 2-position . It belongs to the broader class of heterocyclic acrylamides that have been investigated as FabI enzyme inhibitors for antibacterial applications and as kinase-targeting scaffolds in oncology [1][2]. The compound is supplied at ≥95% purity for research use and is structurally distinguished from closely related analogs by its specific combination of (i) furan (not thiophene or phenyl) at the acrylamide β-position, (ii) pyridin-3-yl (not pyridin-2-yl or pyridin-4-yl) at the imidazole 2-position, and (iii) an ethylenediamine-derived linker length between the acrylamide and imidazole moieties .

Why Generic Substitution Is Not Advisable for CAS 2035035-97-1: Key Structural Differentiators


Despite sharing a common acrylamide-imidazole-heteroaryl framework with several commercially available analogs, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide cannot be interchanged with its closest structural neighbors without altering biological performance . The furan-2-yl ring provides a smaller, more electron-rich heteroaryl system compared to thiophene analogs (CAS 2035018-06-3), while the pyridin-3-yl substitution at the imidazole 2-position orients the nitrogen lone pair differently than the pyridin-2-yl variant, affecting hydrogen-bonding geometry with target proteins . Furthermore, the ethylene linker between the acrylamide and imidazole rings defines the spatial relationship between the electrophilic warhead and the heteroaryl recognition element, a parameter known to impact both potency and target selectivity in acrylamide-based covalent inhibitors [1]. Generic substitution with compounds differing in any of these three structural dimensions—heteroaryl type, pyridine regioisomer, or linker length—is expected to produce non-equivalent biological outcomes [1].

Quantitative Differentiation Evidence: (E)-3-(Furan-2-yl)-N-(2-(2-(Pyridin-3-yl)-1H-Imidazol-1-yl)Ethyl)Acrylamide vs. In-Class Analogs


Antibacterial Potency: Gram-Positive vs. Gram-Negative Differential Activity of CAS 2035035-97-1

The compound demonstrates a 4-fold selectivity for the Gram-positive bacterium Staphylococcus aureus (MIC = 5 µg/mL) over the Gram-negative Escherichia coli (MIC = 20 µg/mL), consistent with a Gram-positive-biased antibacterial profile . This Gram-positive preference is a known characteristic of acrylamide-based FabI inhibitors, which target the enoyl-ACP reductase essential for bacterial fatty acid biosynthesis; the differential activity may reflect variations in outer membrane permeability between Gram-positive and Gram-negative organisms [1]. Note: These MIC values are sourced from vendor-compiled data and have not been independently verified in peer-reviewed literature for this specific CAS number.

Antibacterial MIC Staphylococcus aureus Escherichia coli FabI inhibition

Anticancer Cytotoxicity Profile Across Three Cell Lines: CAS 2035035-97-1

In vitro cytotoxicity screening reveals IC₅₀ values of 8 µM (A549 lung adenocarcinoma), 10 µM (HeLa cervical carcinoma), and 12 µM (MCF7 breast adenocarcinoma), indicating low-micromolar activity across three distinct cancer histotypes with a narrow 1.5-fold potency range . This pan-cytotoxicity profile is consistent with a non-selective cytotoxic mechanism—possibly involving ROS induction or membrane disruption—rather than a target-specific kinase inhibition pattern, which would be expected to produce greater inter-line variability . Note: These data are extracted from vendor-compiled summaries and have not been corroborated by peer-reviewed publications.

Anticancer Cytotoxicity IC50 A549 MCF7 HeLa

Structural Differentiation: Furan vs. Thiophene at the Acrylamide β-Position

The target compound carries a furan-2-yl ring at the acrylamide β-position, whereas the closest catalogued analog (CAS 2035018-06-3) substitutes this with thiophen-2-yl . This substitution has measurable physicochemical consequences: furan has a smaller van der Waals volume (∼64 ų vs. ∼78 ų for thiophene), higher dipole moment (0.66 D vs. 0.55 D), and a lower clogP contribution (furan: +1.18 vs. thiophene: +1.62), resulting in a computed molecular weight difference of 16 Da (308.34 vs. 324.4 g·mol⁻¹) . In drug design contexts, furan-to-thiophene bioisosteric replacement has been shown to alter target binding affinity, metabolic stability, and hERG liability, making the two heterocycles non-interchangeable despite their structural similarity [1].

Structure-Activity Relationship Heteroaryl substitution Furan Thiophene Acrylamide

Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Substitution at the Imidazole C2 Position

The target compound features a pyridin-3-yl substituent at the imidazole C2 position, whereas the closest commercial analog (CAS 2035018-06-3) bears pyridin-2-yl . This regioisomeric difference alters the spatial presentation of the pyridine nitrogen lone pair: in the 3-pyridyl isomer, the nitrogen is meta to the imidazole attachment point and cannot form an intramolecular hydrogen bond with the imidazole N3, whereas in the 2-pyridyl isomer, the nitrogen is ortho and can engage in a stabilizing intramolecular N···H–C interaction that rigidifies the biaryl conformation [1]. In kinase inhibitor design, such pyridine regioisomerism has been shown to produce >10-fold differences in binding affinity depending on the target ATP pocket architecture [1].

Regioisomerism Pyridine substitution Imidazole Target engagement Hydrogen bonding

Linker Length Distinction: Ethylene vs. Propylene Tether in Imidazole-Acrylamide Conjugates

The target compound employs an ethylene (–CH₂CH₂–) linker between the acrylamide carbonyl and the imidazole N1, distinguishing it from analogs such as (E)-N-(3-(1H-imidazol-1-yl)propyl)-3-(furan-2-yl)acrylamide (CAS 95059-53-3), which uses a propylene (–CH₂CH₂CH₂–) linker and lacks the pyridine substituent entirely . The ethylene linker positions the acrylamide warhead approximately 3.8 Å from the imidazole ring plane (extended conformation), whereas the propylene linker extends this distance to ~5.1 Å, potentially altering which nucleophilic residues can be reached by the electrophilic α,β-unsaturated carbonyl in a protein binding site [1]. In covalent inhibitor design, linker length has been shown to control target selectivity by governing the reach of the warhead relative to the recognition element [1].

Linker optimization Ethylene diamine Conformational flexibility Covalent warhead Target engagement

Recommended Application Scenarios for (E)-3-(Furan-2-yl)-N-(2-(2-(Pyridin-3-yl)-1H-Imidazol-1-yl)Ethyl)Acrylamide Based on Available Evidence


Gram-Positive Antibacterial Lead Identification Targeting FabI

With an MIC of 5 µg/mL against S. aureus—a value within the activity range of known FabI-directed acrylamide inhibitors—this compound is well-suited as a starting point for Gram-positive antibacterial lead discovery programs focused on the enoyl-ACP reductase (FabI) target . Its selectivity over E. coli (4-fold higher MIC) is consistent with FabI-dependent antibacterial mechanisms and supports prioritization in S. aureus and MRSA screening panels [1]. Researchers should confirm MIC values under standardized CLSI conditions and establish FabI enzyme inhibition IC₅₀ to validate the proposed mechanism [1].

Broad-Spectrum Cytotoxicity Screening for Oncology Probe Development

The compound's low-micromolar IC₅₀ values (8–12 µM) across A549, HeLa, and MCF7 cell lines support its use as a phenotypic screening probe in oncology . The narrow potency range across histologically distinct cancer types suggests a conserved cytotoxic mechanism that may involve ROS generation or membrane perturbation, making it a candidate for target deconvolution studies . Medicinal chemistry teams can use this scaffold to explore structure-activity relationships by independently varying the furan, pyridine, and linker regions [2].

Heteroaryl Bioisostere SAR Studies: Furan-Thiophene Pairwise Comparison

The availability of both furan-containing (CAS 2035035-97-1) and thiophene-containing (CAS 2035018-06-3) analogs enables systematic pairwise bioisostere comparisons [1]. Procurement of both compounds allows simultaneous evaluation of heteroaryl effects on target binding, cellular permeability, and metabolic stability within a single experimental campaign [2]. This paired approach is particularly valuable for lead optimization programs where fine-tuning of lipophilicity and electronic properties is required without altering the core pharmacophore [2].

Covalent Warhead Linker Optimization in Targeted Protein Modification

Compound CAS 2035035-97-1, with its ethylene linker positioning the acrylamide warhead ~3.8 Å from the imidazole recognition element, provides a defined geometry for investigating covalent targeting of proximal cysteine or lysine residues in protein binding pockets [1]. By comparing with propylene-linked analogs such as CAS 95059-53-3 (~5.1 Å warhead-to-imidazole distance), researchers can systematically map the spatial requirements for efficient covalent bond formation and correlate linker length with target residence time and selectivity [1][2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.